![molecular formula C5H5BBrNO2 B1275622 5-Bromopyridine-3-boronic acid CAS No. 452972-09-7](/img/structure/B1275622.png)
5-Bromopyridine-3-boronic acid
Overview
Description
5-Bromopyridine-3-boronic acid, also known as (3-Bromopyridin-5-yl)boronic acid, (5-Bromo-3-pyridyl)boronic acid, or (5-bromo-3-pyridinyl)boronic acid, is a chemical compound with the empirical formula C5H5BBrNO2 . It has a molecular weight of 201.81 .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including 5-Bromopyridine-3-boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperatures .Molecular Structure Analysis
The molecular structure of 5-Bromopyridine-3-boronic acid can be represented by the SMILES string OB(O)c1cncc(Br)c1 . The InChI representation is 1S/C5H5BBrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H .Chemical Reactions Analysis
5-Bromopyridine-3-boronic acid is a reactant for the preparation of various compounds. It is used in the synthesis of thienylpyridyl garlands via cross-coupling with heteroaryl halides, arenes via nickel-catalyzed cross-coupling with potassium aryl- and heteroaryl trifluoroborates, meso-substituted ABCD-type porphyrins by functionalization reactions, and more .Physical And Chemical Properties Analysis
5-Bromopyridine-3-boronic acid is a powder with an assay of ≥95% . It has a melting point of 260°C (dec.) . The storage temperature is 2-8°C .Scientific Research Applications
Preparation of Thienylpyridyl Garlands
5-Bromopyridine-3-boronic acid is used as a reactant for the preparation of thienylpyridyl garlands via cross-coupling with heteroaryl halides .
Synthesis of Arenes
This compound is also used in the synthesis of arenes via nickel-catalyzed cross-coupling with potassium aryl- and heteroaryl trifluoroborates .
Production of Meso-substituted ABCD-type Porphyrins
5-Bromopyridine-3-boronic acid plays a crucial role in the production of meso-substituted ABCD-type porphyrins by functionalization reactions .
Development of Therapeutics
The interaction of boronic acids with diols allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Sensing Applications
The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications. The sensing applications can be homogeneous assays or heterogeneous detection .
Protein Manipulation and Cell Labeling
An area of particular growth is the interaction of boronic acids with proteins, their manipulation, and cell labeling .
Electrophoresis of Glycated Molecules
Boronic acids are also used for electrophoresis of glycated molecules .
Controlled Release of Insulin
They are employed in polymers for the controlled release of insulin .
Safety and Hazards
5-Bromopyridine-3-boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .
properties
IUPAC Name |
(5-bromopyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCGFOKNFZWCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396798 | |
Record name | 5-bromopyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyridine-3-boronic acid | |
CAS RN |
452972-09-7 | |
Record name | 5-bromopyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-pyridylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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